molecular formula C19H19N3O3 B2724630 2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005127-75-2

2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2724630
CAS RN: 1005127-75-2
M. Wt: 337.379
InChI Key: ZXOJBJSXZAKOQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, MS). These properties can help to identify and characterize the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • New racemic compounds similar to the specified chemical have been synthesized and characterized spectrally, thermally, and structurally through X-ray diffraction studies. These studies revealed the preferred isomer structures and provided insights into the molecular geometry and electronic spectrum, establishing the basis for understanding the electronic properties and stability of such compounds (Prasad et al., 2018).

Molecular and Crystal Structural Studies

  • Comprehensive structural and spectral analysis of pyridyl substituted diketo-pyrrolo-pyrrole isomers, including polymorphs, were conducted. This research laid the groundwork for understanding the molecular and crystal structures, as well as the Raman spectra, of such compounds, which is essential for their application in various fields (Lun̆ák et al., 2010).

Photophysical Properties

  • The absorption and fluorescence spectra of soluble polar diketo-pyrrolo-pyrroles were studied, highlighting their potential in applications requiring specific optical properties, such as materials science and sensor technology (Lun̆ák et al., 2011).

Heterocyclization and Polymer Applications

  • Research on three-component spiro heterocyclization of related compounds has provided a foundation for the synthesis of complex heterocyclic structures, which have potential applications in pharmaceuticals and materials science (Salnikova et al., 2019).

  • A series of π-conjugated polymers containing similar structural motifs has been described, underscoring the utility of these compounds in the development of photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

  • Derivatives of pyrrolidine-2,5-dione have shown promising results as corrosion inhibitors for carbon steel in acidic environments, demonstrating the chemical's potential in industrial applications (Zarrouk et al., 2015).

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-phenyl-5-propyl-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-12-21-18(23)15-16(13-8-10-20-11-9-13)22(25-17(15)19(21)24)14-6-4-3-5-7-14/h3-11,15-17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOJBJSXZAKOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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